1-(3,4-Dichlorophenyl)piperidin-3-amine
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Overview
Description
1-(3,4-Dichlorophenyl)piperidin-3-amine is a chemical compound with the molecular formula C11H14Cl2N2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, and an amine group attached to the piperidine ring at the 3 position.
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)piperidin-3-amine is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known that the compound interacts with its target, mapk10, leading to changes in the biochemical signaling within the cell
Biochemical Pathways
MAPK10 is involved in a variety of cellular processes, so the downstream effects could be wide-ranging .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound
Result of Action
Given its target, it is likely that the compound has effects on cellular processes such as proliferation, differentiation, transcription regulation, and development .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 1-(3,4-Dichlorophenyl)piperidin-3-amine, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are involved in various biochemical reactions .
Cellular Effects
As a piperidine derivative, it is expected to have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitroso derivatives, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives .
Scientific Research Applications
1-(3,4-Dichlorophenyl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacological agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological research to study the effects of piperidine derivatives on cellular processes.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperidin-3-amine can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)piperidin-3-amine: This compound has chlorine atoms at the 2 and 4 positions of the benzene ring, leading to different chemical and biological properties.
1-(3,4-Dichlorophenyl)piperidin-4-amine: The amine group is attached to the 4 position of the piperidine ring, which can result in variations in its reactivity and applications.
3,4-Dichlorophenethylamine: This compound lacks the piperidine ring and has different pharmacological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine ring and the dichlorophenyl group, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-4-3-9(6-11(10)13)15-5-1-2-8(14)7-15/h3-4,6,8H,1-2,5,7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLRPQXEJMDNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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